molecular formula C30H30N2O4 B11121354 6,7-Dimethyl-1-[3-(3-methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

6,7-Dimethyl-1-[3-(3-methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11121354
M. Wt: 482.6 g/mol
InChI Key: KOZDFOBAEXVYQR-UHFFFAOYSA-N
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Description

6,7-DIMETHYL-1-[3-(3-METHYLBUTOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHYL-1-[3-(3-METHYLBUTOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic synthesis. The process begins with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of various substituents through a series of reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is essential to meet the demands of industrial applications.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHYL-1-[3-(3-METHYLBUTOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

6,7-DIMETHYL-1-[3-(3-METHYLBUTOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-DIMETHYL-1-[3-(3-METHYLBUTOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno[2,3-c]pyrrole derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents and functional groups.

Uniqueness

The uniqueness of 6,7-DIMETHYL-1-[3-(3-METHYLBUTOXY)PHENYL]-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and its potential for diverse chemical and biological activities. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C30H30N2O4

Molecular Weight

482.6 g/mol

IUPAC Name

6,7-dimethyl-1-[3-(3-methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C30H30N2O4/c1-17(2)10-12-35-22-8-6-7-21(16-22)27-26-28(33)23-14-19(4)20(5)15-24(23)36-29(26)30(34)32(27)25-13-18(3)9-11-31-25/h6-9,11,13-17,27H,10,12H2,1-5H3

InChI Key

KOZDFOBAEXVYQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC(=CC=C5)OCCC(C)C

Origin of Product

United States

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